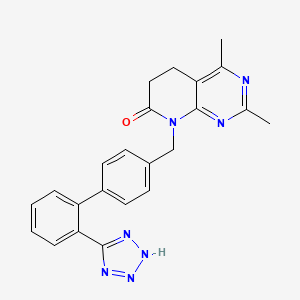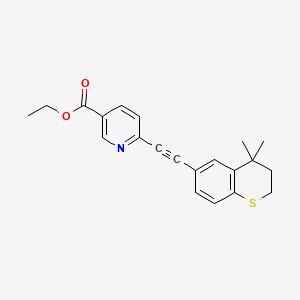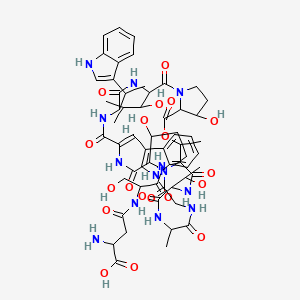
Télomycine
Vue d'ensemble
Description
Telomycin is a nonribosomal cyclic depsipeptide antibiotic discovered in the late 1950s . It has been shown to display a unique lytic mode of action based on a specific interaction with the bacterial dimeric phospholipid cardiolipin .
Synthesis Analysis
The synthesis of Telomycin involves a full revision of the relative and absolute stereochemistry of its amino acids . The enantioselectivity of the canonical condensation domains involved in Telomycin biosynthesis was ascertained by phylogeny-based bioinformatic analysis of its nonribosomal peptide synthetases sequence . Rigorous chiral amino acid analysis was also carried out, by NMR and the advanced Marfey’s method, to unequivocally determine the correct structure and absolute stereochemistry of the antibiotic .Molecular Structure Analysis
The molecular structure of Telomycin has been revised recently . The configuration at C β of its β-MeTrp residue remains undetermined and the olefin geometry of its Δ 2,3 -Trp residue likewise demands clarification . The sequence position of the diastereomeric residues present in this antibiotic has been unambiguously determined .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Telomycin include the enantioselective condensation of its amino acids . The process also involves rigorous chiral amino acid analysis, by NMR and the advanced Marfey’s method .Physical And Chemical Properties Analysis
The molecular weight of Telomycin is 1272.3 g/mol . It has 17 hydrogen bond donors and 20 hydrogen bond acceptors .Applications De Recherche Scientifique
Activité antibactérienne
La télomycine est connue pour ses puissantes propriétés antibactériennes, en particulier contre les bactéries Gram-positives. Elle fonctionne selon un mode d'action lytique unique qui implique une interaction spécifique avec la cardiolipine phospholipidique dimérique bactérienne .
Études biosynthétiques
La recherche a révélé de nouveaux analogues naturels de la this compound produits par Streptomyces canus ATCC 12646. Ces analogues ont montré une activité accrue et pourraient conduire au développement de nouveaux antibiotiques .
Métabolites endophytes
Des dépsipeptides cycliques de type this compound tels que l'ambobactine ont été isolés d'endophytes comme Streptomyces ambofaciens F3. Ces composés ont des applications potentielles dans la protection des plantes et la promotion de la croissance en raison de leurs propriétés antimicrobiennes .
Mécanisme D'action
Target of Action
Telomycin, a nonribosomal cyclic depsipeptide antibiotic discovered in the late 1950s , has been shown to interact specifically with the bacterial dimeric phospholipid cardiolipin . Cardiolipin is a key component of bacterial cell membranes, playing a crucial role in maintaining the structural and functional integrity of the membrane .
Mode of Action
Telomycin displays a unique lytic mode of action based on its specific interaction with cardiolipin . This interaction disrupts the bacterial cell membrane, leading to cell lysis . The exact molecular details of this interaction and the subsequent membrane disruption are still under investigation.
Biochemical Pathways
The biosynthesis of Telomycin involves a complex pathway, including nonribosomal peptide synthetases (NRPSs), regulators, transporters, and tailoring enzymes . The biosynthetic gene cluster spans approximately 80.5 kb and consists of 34 genes . The biosynthesis involves the condensation of amino acids into a cyclic depsipeptide structure .
Result of Action
The primary result of Telomycin’s action is the lysis of bacterial cells . By disrupting the integrity of the bacterial cell membrane through its interaction with cardiolipin, Telomycin causes the cell to rupture, leading to cell death .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Telomycin interacts with the bacterial dimeric phospholipid cardiolipin . This interaction is crucial for its unique lytic mode of action
Cellular Effects
Telomycin has a unique lytic mode of action, which means it causes the lysis or destruction of cells . It achieves this by interacting with the bacterial dimeric phospholipid cardiolipin . This interaction disrupts the cell membrane, leading to cell lysis .
Molecular Mechanism
The molecular mechanism of Telomycin involves a specific interaction with the bacterial dimeric phospholipid cardiolipin . This interaction disrupts the cell membrane, leading to cell lysis
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Telomycin involves the preparation of two key intermediates, which are then coupled to form the final product. The first intermediate is prepared from a chiral starting material, and the second intermediate is prepared from a commercially available compound. The two intermediates are then coupled using a peptide coupling reagent to form Telomycin.", "Starting Materials": [ "Chiral starting material", "Commercially available compound" ], "Reaction": [ "Preparation of the first intermediate from the chiral starting material", "Preparation of the second intermediate from the commercially available compound", "Coupling of the two intermediates using a peptide coupling reagent to form Telomycin" ] } | |
Numéro CAS |
19246-24-3 |
Formule moléculaire |
C59H77N13O19 |
Poids moléculaire |
1272.3 g/mol |
Nom IUPAC |
(2S)-2-amino-4-[[(2S)-1-[[(6S,9Z,12S,13S,21S,24S,27S,28R,31S,32R)-13,32-dihydroxy-24-[(1S)-1-hydroxyethyl]-3-[(1S)-1-hydroxy-2-methylpropyl]-6-[1-(1H-indol-3-yl)ethyl]-9-(1H-indol-3-ylmethylidene)-21,28-dimethyl-2,5,8,11,17,20,23,26,30-nonaoxo-29-oxa-1,4,7,10,16,19,22,25-octazatricyclo[29.3.0.012,16]tetratriacontan-27-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C59H77N13O19/c1-25(2)49(79)46-57(87)72-18-16-40(76)48(72)59(90)91-29(6)45(69-52(82)38(24-73)65-41(77)20-34(60)58(88)89)55(85)68-44(28(5)74)54(84)64-27(4)50(80)63-23-42(78)71-17-15-39(75)47(71)56(86)66-37(19-30-21-61-35-13-9-7-11-31(30)35)51(81)67-43(53(83)70-46)26(3)33-22-62-36-14-10-8-12-32(33)36/h7-14,19,21-22,25-29,34,38-40,43-49,61-62,73-76,79H,15-18,20,23-24,60H2,1-6H3,(H,63,80)(H,64,84)(H,65,77)(H,66,86)(H,67,81)(H,68,85)(H,69,82)(H,70,83)(H,88,89)/b37-19-/t26?,27-,28-,29+,34-,38-,39-,40+,43-,44-,45-,46?,47-,48-,49-/m0/s1 |
Clé InChI |
FJEKCPBQVANMTA-HERBWHLNSA-N |
SMILES isomérique |
C[C@@H]1[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N2CC[C@@H]([C@H]2C(=O)N/C(=C\C3=CNC4=CC=CC=C43)/C(=O)N[C@H](C(=O)NC(C(=O)N5CC[C@H]([C@H]5C(=O)O1)O)[C@H](C(C)C)O)C(C)C6=CNC7=CC=CC=C76)O)C)[C@H](C)O)NC(=O)[C@H](CO)NC(=O)C[C@@H](C(=O)O)N |
SMILES |
CC1C(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N2CCC(C2C(=O)NC(=CC3=CNC4=CC=CC=C43)C(=O)NC(C(=O)NC(C(=O)N5CCC(C5C(=O)O1)O)C(C(C)C)O)C(C)C6=CNC7=CC=CC=C76)O)C)C(C)O)NC(=O)C(CO)NC(=O)CC(C(=O)O)N |
SMILES canonique |
CC1C(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N2CCC(C2C(=O)NC(=CC3=CNC4=CC=CC=C43)C(=O)NC(C(=O)NC(C(=O)N5CCC(C5C(=O)O1)O)C(C(C)C)O)C(C)C6=CNC7=CC=CC=C76)O)C)C(C)O)NC(=O)C(CO)NC(=O)CC(C(=O)O)N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Telomycin, A-128, A 128, A128, Antibiotic 128, NSC 235069 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[6-[[[2-(3-Hydroxypropyl)-5-Methylphenyl]amino]methyl]-2-[[3-(4-Morpholinyl)propyl]amino]-1h-Benzimidazol-1-Yl]methyl]-6-Methyl-3-Pyridinol](/img/structure/B1682921.png)
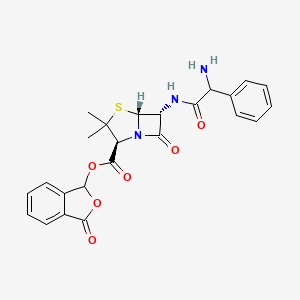


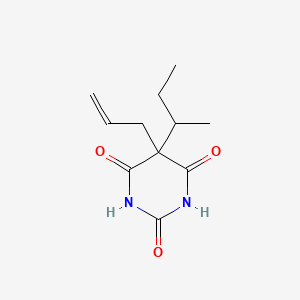
![9-acetyl-6,9,11-trihydroxy-7-[[5-hydroxy-2-(2-hydroxypropyl)-4,10-dimethyl-4,5,6,6a,7,8,10,10a-octahydropyrano[3,4-d][1,3,6]dioxazocin-8-yl]oxy]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1682927.png)
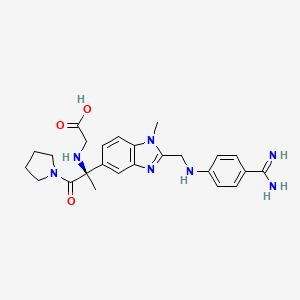
![N-(R)-[2-(Hydroxyaminocarbonyl)methyl]-4-methylpentanoyl-L-t-butyl-alanyl-L-alanine, 2-aminoethyl Amide](/img/structure/B1682929.png)
![3-[Bis(4-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B1682930.png)
